An In-depth Technical Guide to 2-Cyclopropyl-1-phenylethan-1-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Cyclopropyl-1-phenylethan-1-one: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive analysis of 2-Cyclopropyl-1-phenylethan-1-one (CAS No. 6739-22-6), a ketone of significant interest in synthetic and medicinal chemistry. The unique structural combination of a phenyl ketone, a flexible ethyl spacer, and a strained cyclopropyl ring imparts a distinct reactivity profile, making it a valuable building block for complex molecular architectures. This document delves into its fundamental physicochemical and spectroscopic properties, outlines a robust synthetic protocol with mechanistic insights, explores its chemical reactivity, and discusses its applications, particularly within the realm of drug discovery and development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries seeking a detailed understanding of this versatile compound.
Introduction to Cyclopropyl Ketones in Modern Chemistry
The cyclopropyl group is a highly valued structural motif in drug design and materials science.[1] Its unique geometry and electronic properties, including conformational rigidity and enhanced π-character in its C-C bonds, distinguish it from other alkyl substituents.[2][3] When incorporated into molecules, the cyclopropyl ring can enhance metabolic stability, improve binding potency, and modulate pharmacokinetic profiles.[2][3][4]
2-Cyclopropyl-1-phenylethan-1-one belongs to the family of cyclopropyl ketones, which serve as versatile intermediates in organic synthesis.[1] Unlike its close analog, cyclopropyl phenyl ketone, where the cyclopropyl ring is directly conjugated to the carbonyl, this molecule features a methylene spacer. This structural nuance significantly alters its electronic properties and reactivity, particularly concerning the acidity of the α-protons and the susceptibility of the cyclopropane ring to opening reactions. Understanding these properties is crucial for leveraging this compound as a precursor in the synthesis of high-value molecules, including pharmaceutical intermediates.[5][6]
Physicochemical and Spectroscopic Profile
The foundational properties of 2-Cyclopropyl-1-phenylethan-1-one are summarized below. This data is essential for its handling, reaction setup, and purification.
Core Properties
| Property | Value | Reference(s) |
| CAS Number | 6739-22-6 | [7] |
| Molecular Formula | C₁₁H₁₂O | [7][8][9] |
| Molecular Weight | 160.21 g/mol | [7][8] |
| IUPAC Name | 2-cyclopropyl-1-phenylethanone | |
| Synonyms | Cyclopropylmethyl phenyl ketone, 1-Phenyl-2-cyclopropylethanone | [7] |
| Physical Form | Liquid | |
| Density | 1.066 g/cm³ | [7] |
| Boiling Point | 80 °C @ 0.01 Torr | [7] |
Chemical Structure
Caption: 2D structure of 2-Cyclopropyl-1-phenylethan-1-one.
Spectroscopic Data Interpretation
Spectroscopic analysis provides the definitive structural confirmation of the molecule.
| Analysis | Expected Value / Observation |
| ¹H NMR | ~7.9-8.0 ppm (m, 2H): Protons ortho to carbonyl on the phenyl ring. ~7.4-7.6 ppm (m, 3H): Protons meta and para to carbonyl on the phenyl ring. ~2.9-3.1 ppm (d, 2H): Methylene protons (CH₂) adjacent to the carbonyl. ~0.8-1.2 ppm (m, 1H): Methine proton (CH) of the cyclopropyl ring. ~0.4-0.6 ppm (m, 2H): Methylene protons (CH₂) of the cyclopropyl ring. ~0.1-0.3 ppm (m, 2H): Methylene protons (CH₂) of the cyclopropyl ring. |
| ¹³C NMR | ~199-201 ppm: Carbonyl carbon (C=O).[10] ~135-137 ppm: Quaternary phenyl carbon attached to the carbonyl. ~128-134 ppm: Phenyl carbons (CH). ~45-48 ppm: Methylene carbon (-CH₂-C=O). ~8-12 ppm: Methine carbon of the cyclopropyl ring. ~3-6 ppm: Methylene carbons of the cyclopropyl ring. |
| Infrared (IR) | ~1685-1695 cm⁻¹: Strong C=O stretch, characteristic of an aryl ketone.[10] ~3000-3100 cm⁻¹: Aromatic C-H stretches. ~2850-3000 cm⁻¹: Aliphatic C-H stretches (methylene and cyclopropyl).[10] |
| Mass Spec. (MS) | Molecular Ion [M]⁺: m/z = 160.0888. [9][11] Major Fragments: m/z = 105 (C₆H₅CO⁺, benzoyl cation), m/z = 77 (C₆H₅⁺, phenyl cation). |
Synthesis and Mechanistic Considerations
A robust and scalable synthesis is paramount for the utility of any chemical intermediate. A highly effective method for preparing 2-Cyclopropyl-1-phenylethan-1-one is the Friedel-Crafts acylation of benzene with cyclopropylacetyl chloride.
Proposed Synthetic Workflow
Caption: Workflow for the Friedel-Crafts synthesis.
Detailed Experimental Protocol
Objective: To synthesize 2-Cyclopropyl-1-phenylethan-1-one via Friedel-Crafts acylation.
Materials:
-
Benzene (anhydrous)
-
Cyclopropylacetyl chloride
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, dilute aqueous solution)
-
Sodium bicarbonate (NaHCO₃, saturated aqueous solution)
-
Brine (saturated NaCl aqueous solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add cyclopropylacetyl chloride (1.0 eq) dropwise to the stirred suspension. Following this, add anhydrous benzene (1.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C. Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water. The Lewis acid catalyst, AlCl₃, coordinates to the acid chloride, generating a highly electrophilic acylium ion necessary for the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl. Causality: The acidic ice bath hydrolyzes the aluminum complexes and quenches the catalyst in a controlled, exothermic process.
-
Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Causality: The washes remove unreacted AlCl₃, neutralize excess acid, and remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield pure 2-Cyclopropyl-1-phenylethan-1-one.[7]
Chemical Reactivity and Derivatization
The molecule's reactivity is governed by three primary sites: the electrophilic carbonyl carbon, the acidic α-protons on the methylene bridge, and the strained cyclopropane ring.
Caption: Key reactive sites on 2-Cyclopropyl-1-phenylethan-1-one. (Note: A placeholder is used for the image. The diagram illustrates the concept.)
-
Carbonyl Group Reactivity: The ketone can undergo standard nucleophilic addition reactions. For instance, reduction with sodium borohydride (NaBH₄) would yield the corresponding secondary alcohol, 2-cyclopropyl-1-phenylethanol.
-
α-Proton Acidity: The methylene protons are acidic and can be removed by a suitable base to form an enolate. This enolate is a key intermediate for further functionalization. For example, halogenation at the α-position can be achieved, creating important precursors for pharmaceutical synthesis, such as 2-halogen-1-cyclopropyl-2-phenylethanone derivatives.[5]
-
Cyclopropane Ring Stability: The cyclopropane ring is relatively stable but can be induced to open under certain conditions, such as with strong acids or specific transition metal catalysts.[1][12] This reactivity allows the cyclopropyl group to act as a three-carbon synthon.
Applications in Research and Drug Development
The primary value of 2-Cyclopropyl-1-phenylethan-1-one lies in its role as a sophisticated building block.
-
Pharmaceutical Intermediates: The scaffold of this molecule is present in various pharmaceutical development pathways. For instance, halogenated derivatives of related cyclopropyl aryl ketones are key starting materials for tetrahydrothienopyridine compounds like the antiplatelet agent prasugrel.[5] The presence of a "desfluoro" version of a prasugrel intermediate, which is structurally related to our target molecule, highlights its relevance in impurity analysis and synthesis planning.[6]
-
Scaffold for Bioactive Molecules: The cyclopropyl moiety is known to impart favorable properties to drug candidates.[13] By using 2-Cyclopropyl-1-phenylethan-1-one as a starting material, medicinal chemists can introduce this group into novel structures to potentially:
-
Probe for Chemical Biology: The unique reactivity of the cyclopropyl group can be exploited to design chemical probes for studying biological systems.
Safety and Handling
According to GHS classifications, 2-Cyclopropyl-1-phenylethan-1-one is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[7][11]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapor and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
2-Cyclopropyl-1-phenylethan-1-one is more than a simple ketone; it is a strategically designed intermediate that combines the stability of a phenyl ketone with the unique steric and electronic contributions of a non-conjugated cyclopropyl group. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an asset for synthetic chemists. Its relevance as a scaffold in the synthesis of complex pharmaceutical agents underscores its importance for professionals in drug discovery and development. A thorough understanding of its synthesis and reactivity, as detailed in this guide, is key to unlocking its full potential in creating next-generation molecules.
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